Fluorocholine F-18 is synthesized using fluorine-18, a radioisotope produced in cyclotrons through the bombardment of oxygen-18 with protons. This compound is classified as an experimental drug and is not yet widely available commercially, although it has been approved for clinical use in some regions since its initial development at the Academic Medical Center in Amsterdam .
The synthesis of Fluorocholine F-18 typically involves a two-step process:
The entire automated synthesis process can be completed in less than 35 minutes, making it suitable for clinical applications where time is critical due to the short half-life of fluorine-18 (approximately 110 minutes) .
Fluorocholine F-18 has the following molecular formula: . Its structure can be represented by the following identifiers:
The molecular weight of Fluorocholine F-18 is approximately 105.166 g/mol, with a monoisotopic mass of 105.10518851 g/mol .
Fluorocholine F-18 undergoes several key reactions during its synthesis:
These reactions are facilitated by specific conditions such as temperature control and solvent choice, which are critical for optimizing yield and purity .
Fluorocholine F-18 acts primarily by mimicking choline, which is integral to phospholipid synthesis in cell membranes. Upon administration, it is taken up by cells that are rapidly proliferating, such as cancer cells. The positron emission from fluorine-18 allows for imaging techniques to visualize areas of high metabolic activity associated with tumors.
This mechanism is particularly useful in distinguishing malignant tissues from benign ones during PET scans, enhancing diagnostic accuracy in oncology .
Fluorocholine F-18 exhibits several notable physical and chemical properties:
These properties suggest that Fluorocholine F-18 is highly soluble in aqueous environments, which aids its distribution within biological systems after administration .
Fluorocholine F-18 has significant applications in medical imaging, particularly for:
The compound's ability to highlight areas of high choline uptake makes it invaluable in both clinical diagnostics and research settings focused on cancer biology .
Fluorocholine F-18 ([¹⁸F]fluorocholine) synthesis relies on nucleophilic aliphatic substitution (Sₙ2), where cyclotron-produced [¹⁸F]fluoride displaces a leaving group in a precursor molecule. This process exploits the high specific activity of [¹⁸F]fluoride (produced via the ¹⁸O(p,n)¹⁸F reaction in enriched water targets) and its suitability for late-stage radiolabeling. The synthesis is a two-step gas-phase reaction:
Table 1: Key Reaction Parameters for Nucleophilic Substitution
| Parameter | Step 1: [¹⁸F]FBM Synthesis | Step 2: [¹⁸F]FCH Synthesis |
|---|---|---|
| Precursor | Dibromomethane (10% in CH₃CN) | Dimethylaminoethanol (DMAE) |
| Catalyst | K₂CO₃/Kryptofix 222 | None (solid-phase reaction) |
| Temperature | 95–110°C | 20–40°C (ambient) |
| Reaction Time | 4–10 minutes | 3–12 minutes |
| Leaving Group | Bromine (Br⁻) | Bromine (Br⁻) |
| Solvent | Anhydrous acetonitrile | Solid-phase (Sep-Pak C18) |
Leaving group reactivity significantly impacts radiochemical yield (RCY). Bromine (Br⁻) is favored over chlorine due to superior displacement kinetics but poses challenges due to [¹⁸F]FBM’s volatility (boiling point: 8°C). Alternative precursors like methylene bis(toluenesulfonate) (TsOCH₂OTs) use tosylate leaving groups (superior to Br⁻ in Sₙ2 reactions), enabling liquid-phase synthesis without volatile intermediates [6] [8].
Automation is critical for reproducible, GMP-compliant [¹⁸F]fluorocholine production. Cassette-based synthesizers (e.g., GE FASTlab II and TracerLab MX/FX) integrate reactor design, fluidics, and solid-phase extraction (SPE) into disposable, pre-sterilized kits:
Table 2: Comparison of Automated Synthesizers for [¹⁸F]FCH
| Synthesizer | Synthesis Time | RCY (Non-DC) | Purification Method | Unique Feature |
|---|---|---|---|---|
| GE FASTlab II | 70 min | 17.8 ± 2.5% | SPE (Silica, C18, CM) | Gas-phase [¹⁸F]FBM transfer |
| TracerLab MX | 35 min | 15–25% | SPE (Silica, C18, CM) | Modified FDG cassette design |
| AllinOne | 39 min | 25 ± 5% | SPE (tC18, HLB, CM) | Avoids gaseous intermediates |
Cassettes minimize cross-contamination and simplify setup but require optimization of fluid paths to prevent [¹⁸F]FBM leakage during gas transfer [1] [8].
Precursor selection directly impacts yield, purity, and scalability:
Table 3: Attributes of Precursors for [¹⁸F]FCH Synthesis
| Precursor | Role | Advantages | Disadvantages |
|---|---|---|---|
| Dibromomethane (CH₂Br₂) | [¹⁸F]FBM synthesis | Low cost, established protocols | Volatile (requires gas containment) |
| Methylene bis(tosylate) | Direct alkylation | No gaseous step; higher RCY | Requires HPLC purification |
| DMAE | Alkylation substrate | High reactivity with [¹⁸F]FBM | Residuals require stringent purification |
SPE cartridges replace HPLC for rapid, module-compatible purification:
This cascade achieves >99% radiochemical purity without HPLC, critical for clinical use within 35–70 minutes post-irradiation [1] [4].
RCY for [¹⁸F]FCH rarely exceeds 25% (non-decay-corrected) due to inherent challenges:
Validation runs confirm robustness, with RCY variations <5% after parameter optimization [1] [8].
Fig. 1: Synthesis Pathway of [¹⁸F]Fluorocholine
Step 1: Nucleophilic Substitution Step 2: Alkylation ⁽¹⁸F⁾⁻ + Br⁻CH₂⁻Br → ⁽¹⁸F⁾CH₂⁻Br ⁽¹⁸F⁾CH₂⁻Br + (CH₃)₂N-CH₂CH₂OH [¹⁸F]FBM ↓ [¹⁸F]FCH⁺ Br⁻
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9